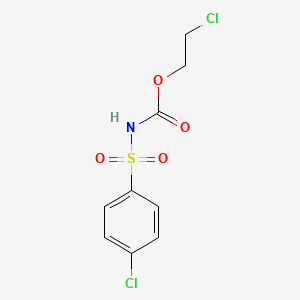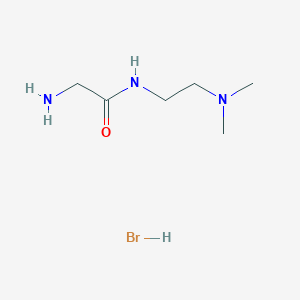
2-amino-N-(2-dimethylaminoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(2-dimethylaminoethyl)acetamide is an organic compound with the molecular formula C6H15N3O It is a derivative of acetamide and contains both amino and dimethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-dimethylaminoethyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-dimethylaminoethylamine with acetamide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced reactors and separation techniques to maximize yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-dimethylaminoethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions are possible with halogenated compounds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenated compounds; reactions are conducted in polar solvents with appropriate bases or acids to facilitate the substitution.
Major Products
Oxidation: Corresponding amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-amino-N-(2-dimethylaminoethyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-N-(2-dimethylaminoethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-N-methylacetamide: Similar in structure but lacks the dimethylamino group, resulting in different chemical properties and reactivity.
N-(2-dimethylaminoethyl)acetamide: Similar but without the amino group, affecting its biological activity and applications.
Uniqueness
2-amino-N-(2-dimethylaminoethyl)acetamide is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
17268-19-8 |
|---|---|
Molecular Formula |
C6H16BrN3O |
Molecular Weight |
226.12 g/mol |
IUPAC Name |
2-amino-N-[2-(dimethylamino)ethyl]acetamide;hydrobromide |
InChI |
InChI=1S/C6H15N3O.BrH/c1-9(2)4-3-8-6(10)5-7;/h3-5,7H2,1-2H3,(H,8,10);1H |
InChI Key |
NVIGMUNPHXDQJC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)CN.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B14003863.png)
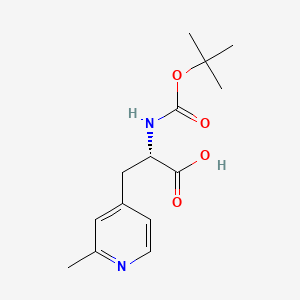
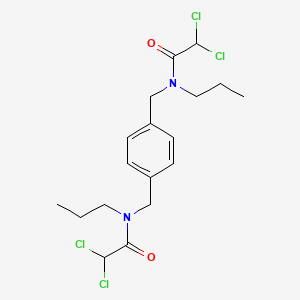
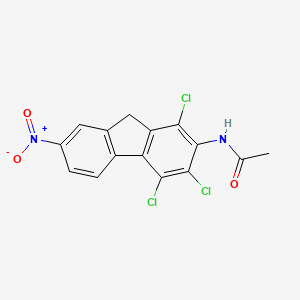
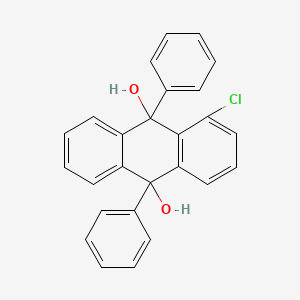
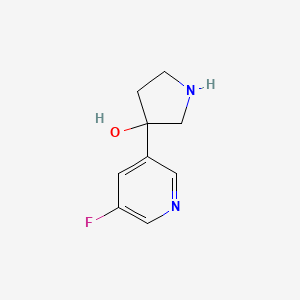
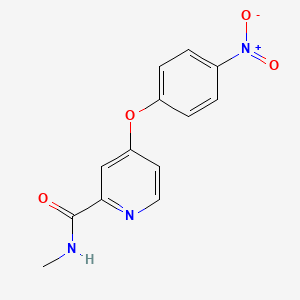
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
![4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline](/img/structure/B14003917.png)
![3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B14003923.png)
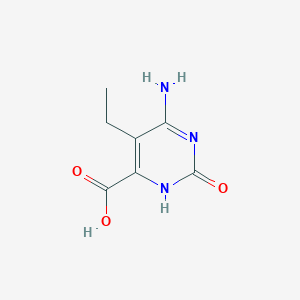
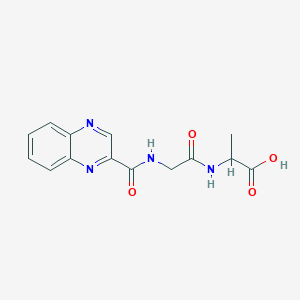
![4-[Chloro-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14003935.png)
